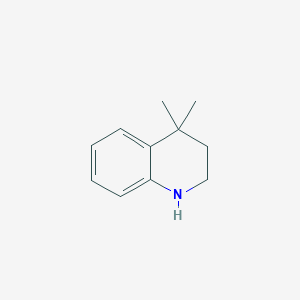

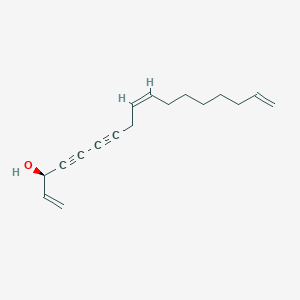

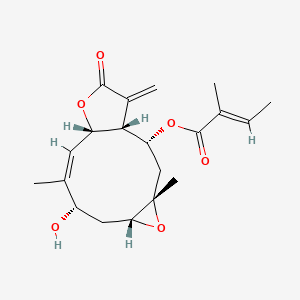

![molecular formula C28H35N3O7 B1252807 (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B1252807.png)

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone is a macrolide antibiotic that belongs to the streptogramin A group of antibiotics. It is one of the two main components of pristinamycin, the other being pristinamycin IA. This compound was first isolated from the bacterium Streptomyces virginiae and has since been found in other microorganisms. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin IIA involves several steps, starting with the fermentation of Streptomyces virginiae. The fermentation broth is then acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is decolorized using a macroporous resin, enriched with a macroporous adsorbent resin, and then analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough pristinamycin product, which is then recrystallized to obtain fine pristinamycin powder .

Industrial Production Methods: The industrial production of pristinamycin IIA follows a similar process but on a larger scale. The key steps include fermentation, separation, decolorization, enrichment, and crystallization. The process is designed to be efficient, cost-effective, and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives with different pharmacological profiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include various derivatives of pristinamycin IIA, which may have enhanced or altered antibacterial activity .

Wissenschaftliche Forschungsanwendungen

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying macrolide antibiotics and their synthesis.

Biology: Researchers study its interactions with bacterial ribosomes to understand its mechanism of action.

Medicine: this compound is used in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms

Wirkmechanismus

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone exerts its antibacterial effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits the elongation process of protein synthesis, thereby preventing the bacteria from producing essential proteins. The inhibition of protein synthesis leads to the bacteriostatic activity of pristinamycin IIA. When combined with pristinamycin IA, the two components act synergistically to exhibit potent bactericidal activity .

Vergleich Mit ähnlichen Verbindungen

Pristinamycin IA: A depsipeptide that works synergistically with pristinamycin IIA.

Virginiamycin M1: Another streptogramin antibiotic with a similar mechanism of action.

Mikamycin A: Another name for pristinamycin IIA, highlighting its structural similarities.

Uniqueness: (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone is unique due to its combination with pristinamycin IA, which results in a synergistic effect that significantly enhances its antibacterial activity. This combination makes pristinamycin a potent antibiotic against a wide range of Gram-positive bacteria, including those resistant to other antibiotics .

Eigenschaften

Molekularformel |

C28H35N3O7 |

|---|---|

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+ |

InChI-Schlüssel |

DAIKHDNSXMZDCU-UDOJNPIRSA-N |

SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Isomerische SMILES |

CC1/C=C/C(=O)NC/C=C/C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)/C |

Kanonische SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Synonyme |

Ostreogrycin G Pristinamycin IIA Pristinamycin IIB Staphylomycin M Staphylomycin M1 Streptogramin A Virginiamycin Factor M1 Virginiamycin IIB Virginiamycin M1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

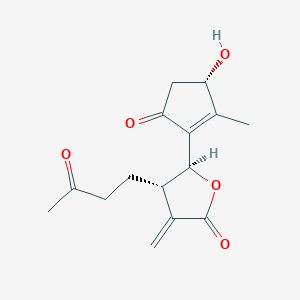

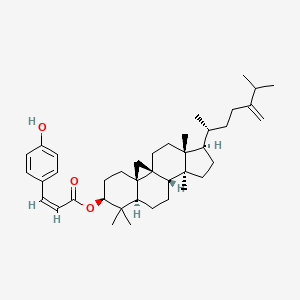

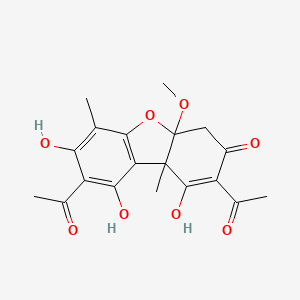

![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)

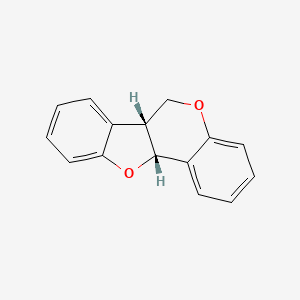

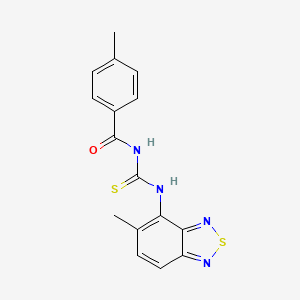

![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)

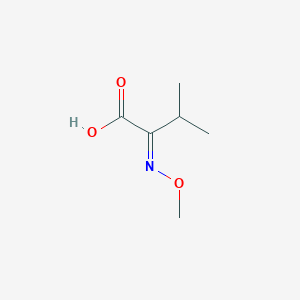

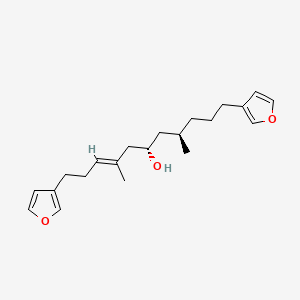

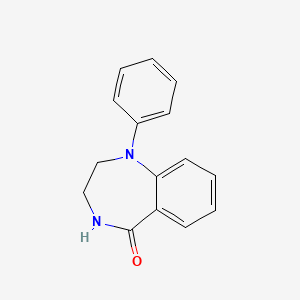

![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)